molecular formula C11H10ClNO2 B1373523 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole CAS No. 1094452-07-9

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

Cat. No.: B1373523
CAS No.: 1094452-07-9
M. Wt: 223.65 g/mol
InChI Key: SJXQWRIEACEHQV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with an amine to form an intermediate, which then undergoes cyclization with a chloromethylating agent to yield the desired oxazole compound. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: The oxazole ring can be reduced to form dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(aminomethyl)-5-(2-methoxyphenyl)-1,3-oxazole, while oxidation of the methoxy group can produce 2-(chloromethyl)-5-(2-hydroxyphenyl)-1,3-oxazole.

Scientific Research Applications

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(Bromomethyl)-5-(2-methoxyphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group, which may have different reactivity compared to the chloromethyl group.

    2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole: The methoxy group is positioned differently, which can influence the compound’s properties.

Uniqueness

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is unique due to the specific positioning of the chloromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-5-3-2-4-8(9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXQWRIEACEHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094452-07-9
Record name 2-(chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole
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